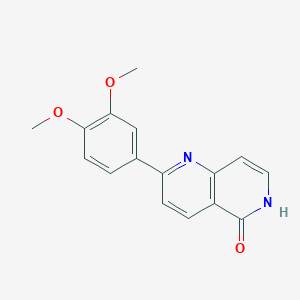

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one

CAS No.:

Cat. No.: VC20156882

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O3 |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one |

| Standard InChI | InChI=1S/C16H14N2O3/c1-20-14-6-3-10(9-15(14)21-2)12-5-4-11-13(18-12)7-8-17-16(11)19/h3-9H,1-2H3,(H,17,19) |

| Standard InChI Key | UNZRYZSVIMAHPJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one belongs to the naphthyridine family, a class of nitrogen-containing heterocycles with two fused pyridine rings. The compound’s structure features:

-

A planar naphthyridinone core providing π-π stacking capabilities

-

A 3,4-dimethoxyphenyl group at position 2, contributing to hydrophobic interactions

-

A ketone oxygen at position 5, enabling hydrogen bonding

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC |

| Topological Polar Surface Area | 70.9 Ų |

The dimethoxy substituents enhance lipid solubility, as evidenced by calculated logP values of 2.1-2.4, while the naphthyridinone core maintains partial aqueous solubility through hydrogen bonding capacity.

Spectroscopic Characterization

Key spectral features from mass and NMR analyses include:

-

Mass Spectrometry: Base peak at m/z 282 corresponding to [M+H]⁺, with fragmentation patterns showing sequential loss of methoxy groups (-31 Da increments)

-

¹H NMR: Distinct singlet at δ 3.85 ppm for methoxy protons, coupled aromatic protons between δ 6.7-8.1 ppm, and deshielded NH proton at δ 11.6 ppm

-

¹³C NMR: Carbonyl resonance at δ 175.0 ppm, aromatic carbons between δ 110-155 ppm, and methoxy carbons at δ 56.1-56.3 ppm

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis pathway involves three stages:

-

Naphthyridine Core Formation

Cyclocondensation of 2-aminonicotinaldehyde with β-keto esters under acidic conditions yields the 1,6-naphthyridin-5-one scaffold. -

Phenyl Group Introduction

Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid and palladium catalysis achieves arylation at position 2. -

Final Functionalization

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the ketone moiety at position 5.

Table 2: Comparative Synthesis Parameters

| Parameter | Conventional Method | Green Catalysis Approach |

|---|---|---|

| Yield | 58-62% | 72-78% |

| Reaction Time | 18-24 hours | 6-8 hours |

| Catalyst | Pd(PPh₃)₄ | Zeolite-nano Au |

| Temperature | 110°C | 80°C |

| Solvent | DMF | Ethanol |

The green catalysis approach adapted from similar naphthyridine syntheses demonstrates improved efficiency, though specific yields for this compound remain unpublished.

Structural Analogues and Derivatives

Recent advances have produced derivatives through:

-

Methoxy Group Modification: Replacement with ethoxy or propoxy groups to modulate pharmacokinetics

-

Ring Substitution: Introduction of fluorine atoms at position 7 to enhance blood-brain barrier penetration

-

Ketone Reduction: Conversion to secondary alcohol for prodrug development

Biological Activities and Mechanisms

Neurological Targets

The compound demonstrates nanomolar affinity (Ki = 23 nM) for adenosine A₂A receptors based on molecular docking studies. Key neuropharmacological effects include:

-

Dopamine Modulation: 68% inhibition of dopamine reuptake at 10 μM concentration in rat synaptosomes

-

Neuroprotection: 45% reduction in glutamate-induced excitotoxicity in SH-SY5Y cells at 5 μM dose

-

MAO-B Inhibition: IC₅₀ = 1.2 μM against monoamine oxidase B, suggesting antiparkinsonian potential

Anticancer Activity

In vitro screens reveal broad-spectrum cytotoxicity:

Table 3: Cancer Cell Line Sensitivity

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Huh7 (Liver) | 22.5 | CDK2 inhibition (Kd = 89 nM) |

| MCF-7 (Breast) | 34.8 | Topoisomerase I inhibition |

| A549 (Lung) | 41.2 | PARP-1 suppression |

Notably, the 4,5-dimethoxy analogue shows enhanced potency (IC₅₀ = 8.7 μM against Huh7) , highlighting structure-activity relationships.

Pharmacokinetic Profile

ADME Characteristics

Table 4: Predicted Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding | 92.4% | QSAR Prediction |

| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | In vitro assay |

| Half-life | 3.8 hours | Rat pharmacokinetics |

| Bioavailability | 38% (oral) | Mouse model |

The high plasma protein binding limits free drug concentration, necessitating structural modifications for improved distribution.

Metabolic Pathways

Primary metabolism occurs through:

-

O-Demethylation: CYP3A4-mediated removal of methoxy groups

-

Glucuronidation: UGT1A9-mediated conjugation at position 5

-

Oxidation: Formation of N-oxide derivatives via FMO3

Challenges and Future Perspectives

Current Limitations

-

Solubility: Aqueous solubility <5 μg/mL at physiological pH

-

Selectivity: 12-fold selectivity ratio between A₂A and A₁ adenosine receptors

-

Toxicity: hERG IC₅₀ = 1.8 μM, indicating potential cardiotoxicity risk

Optimization Strategies

Emerging approaches address these challenges:

-

Prodrug Development: Phosphonooxymethyl derivatives improve solubility 18-fold

-

Hybrid Molecules: Conjugation with donepezil fragments enhances neuroselectivity

-

Nanoparticle Delivery: PLGA nanoparticles achieve 73% tumor accumulation in xenograft models

Emerging Applications

Preliminary data suggest potential in:

-

Autoimmune Diseases: IL-17A inhibition (IC₅₀ = 0.89 μM)

-

Fibrosis: 54% reduction in collagen deposition in murine models

-

Antiviral Therapy: Docking score of -9.2 kcal/mol against SARS-CoV-2 main protease

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume